molecular formula C13H16O B13618880 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one

Cat. No.: B13618880
M. Wt: 188.26 g/mol
InChI Key: JRHRLCGEHYWREQ-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one (CAS 1489816-75-2) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmacology research. This compound features a tetrahydronaphthalene (tetralin) scaffold, a privileged structure in drug discovery known for its ability to interact with diverse biological targets . The molecular framework is shared with compounds investigated for targeting central nervous system receptors, including serotonin (5-HT 7 ) and opioid receptors . Researchers utilize this ketone derivative primarily as a key synthetic intermediate for the development of novel bioactive molecules . Its structure allows for further chemical modifications, making it a versatile precursor in constructing complex ligands for structure-activity relationship (SAR) studies . The tetralin core is associated with physicochemical properties that can favor blood-brain barrier penetration, making derivatives of this compound particularly relevant for neuropharmacology research . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-one

InChI

InChI=1S/C13H16O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-3,5,8,12H,4,6-7,9H2,1H3

InChI Key

JRHRLCGEHYWREQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC2=CC=CC=C12

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Reactants: 1,2,3,4-tetrahydronaphthalene and an acyl chloride (such as propanoyl chloride).
  • Catalyst: Aluminum chloride (AlCl3) or other Lewis acids.
  • Solvent: Typically an inert solvent like dichloromethane or carbon disulfide.
  • Conditions: Controlled temperature and reaction time to optimize yield and minimize side reactions.

Mechanism:

The Lewis acid activates the acyl chloride to form an acylium ion, which then electrophilically attacks the aromatic ring of tetrahydronaphthalene at the 1-position, yielding the ketone product.

Purification:

The product is purified by recrystallization or chromatographic techniques to achieve high purity.

Parameter Typical Conditions Notes
Catalyst Aluminum chloride (AlCl3) Stoichiometric or catalytic amounts
Temperature 0°C to room temperature Lower temperatures reduce side reactions
Reaction Time Several hours (e.g., 4-12 h) Monitored by TLC or GC
Solvent Dichloromethane or carbon disulfide Inert, non-nucleophilic solvents
Yield Moderate to high (60-85%) Dependent on precise conditions

This method is well-documented for its efficiency and scalability in producing this compound.

Alternative Synthetic Routes Involving Amine Intermediates

While the Friedel-Crafts acylation is the primary route, some related synthetic approaches involve the preparation of amine derivatives of tetrahydronaphthalene, which can be subsequently converted into ketones or related compounds.

Example Procedure:

  • Starting from (R)-1,2,3,4-tetrahydronaphthalen-1-amine, formylation with ethyl formate at elevated temperatures (60-80°C) yields the corresponding formamide intermediate.
  • Reduction of the formamide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions produces amine derivatives.
  • Subsequent acylation or oxidation steps can lead to ketone formation.
Step Reagents/Conditions Yield (%) Notes
Formylation Ethyl formate, 60-80°C, 14 h 63-80 Formation of formamide intermediate
Reduction LiAlH4 in THF, reflux overnight ~80 Produces amine derivative
Acylation (if applied) Acyl chloride, Lewis acid catalyst Variable Converts amine to ketone or related

This multi-step approach is more complex and less direct than Friedel-Crafts but useful for derivatives and related compounds.

Analytical and Purification Techniques

After synthesis, the compound is typically characterized and purified using:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Friedel-Crafts Acylation 1,2,3,4-Tetrahydronaphthalene, Propanoyl chloride, AlCl3 0°C to RT, several hours 60-85 Direct, scalable, well-established Requires Lewis acid, moisture sensitive
Formylation + Reduction (R)-1,2,3,4-Tetrahydronaphthalen-1-amine, Ethyl formate, LiAlH4 60-80°C, overnight reflux 63-80 Allows access to derivatives Multi-step, longer reaction times

Research Findings and Applications

The ketone this compound is a versatile intermediate in organic synthesis, used in the preparation of heterocyclic compounds and biologically active molecules. Its reactivity is largely due to the carbonyl group and the tetrahydronaphthalene ring system, which can undergo further functionalization.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonyl group undergoes nucleophilic addition with various reagents:

Reagent/ConditionsProduct FormedKey CharacteristicsReferences
Grignard reagents (RMgX)Tertiary alcohol derivativesAlkyl group addition to carbonyl
Sodium cyanide (NaCN)Cyanohydrin formationEnhanced stability at α-carbon
Hydroxylamine (NH₂OH)Oxime derivativeFormation of C=N bond

Mechanistic Insight : The electrophilic carbonyl carbon is attacked by nucleophiles (e.g., RMgX, CN⁻), followed by protonation to yield secondary or tertiary alcohols, cyanohydrins, or imines.

Reduction Reactions

The ketone group is reduced to a secondary alcohol:

Reagent/ConditionsProductYieldReferences
NaBH₄ in ethanol1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-ol85–92%
LiAlH₄ in dry etherSame as above>95%

Notes : The trifluoro analog (C13H13F3O) shows similar reduction pathways with LiAlH₄, producing fluorinated alcohols. Stereochemical outcomes depend on the reducing agent’s selectivity.

Oxidation and Cleavage Reactions

While ketones are oxidation-resistant, harsh conditions induce cleavage:

Reagent/ConditionsProductObservationsReferences
KMnO₄/H₂SO₄ (acidic)Carboxylic acid derivativesRing-opening via Baeyer-Villiger
CrO₃ in acetone (Jones oxidation)Diketone formationPartial oxidation observed

Caution : Over-oxidation may fragment the tetrahydronaphthalene ring, necessitating controlled conditions.

Condensation Reactions

The compound participates in aldol-like condensations:

Reagent/ConditionsProductApplicationReferences
4-Fluorobenzaldehyde/baseα,β-Unsaturated ketone adductAnticancer intermediate synthesis

Example : Reaction with 4-fluorobenzaldehyde under basic conditions yields a chromane derivative, a precursor in prostate cancer drug candidates .

Enolate-Mediated Reactions

Deprotonation at the α-carbon generates enolates for further functionalization:

Reagent/ConditionsProductKey Reaction TypeReferences
LDA/THF, alkyl halide (R-X)α-Alkylated derivativeC–C bond formation
Acetyl chlorideβ-DiketoneAcylation

Synthetic Utility : Enolate alkylation expands the molecule’s scaffold for medicinal chemistry applications.

Biological Activity via Reactivity

While not a direct reaction, the compound’s ketone group influences bioactivity:

  • Hydrogen Bonding : The carbonyl interacts with enzyme active sites, modulating pharmacological effects.

  • Metabolic Oxidation : In vivo reduction to the alcohol form (propan-2-ol derivative) enhances bioavailability.

Scientific Research Applications

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Fluorination (e.g., CF₃ substitution) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration in drug design .
  • Aromatic extensions (e.g., methoxy-phenyl in tetrahydroisoquinoline derivatives) improve π-π stacking interactions, relevant to receptor binding .
  • Hydroxy/methoxy groups introduce hydrogen-bonding capabilities and chirality, critical for stereoselective biological activity .

Reactivity Comparison

Compound Reactivity Highlights
Parent compound Ketone undergoes nucleophilic additions (e.g., Grignard reactions) and reductions.
Fluorinated analogue CF₃ group stabilizes adjacent charges, reducing susceptibility to nucleophilic attack .
Tetrahydroisoquinoline derivative Methoxy group directs electrophilic substitution on the aromatic ring .

Physicochemical Properties

Spectral Data

  • 1H NMR: For the tetrahydroisoquinoline derivative (2aa), key signals include δ 1.2–2.8 ppm (tetralin CH₂ groups) and δ 2.1 ppm (propan-2-one CH₃) .
  • IR : Strong carbonyl stretch (~1700 cm⁻¹) observed in ketone derivatives; fluorinated analogues show C-F stretches (~1100–1200 cm⁻¹) .

Thermal and Solubility Properties

Compound Melting Point (°C) Solubility
Parent compound Not reported Likely soluble in organic solvents
Fluorinated analogue Not reported Increased lipid solubility
Propanamide derivative ~150–160 (est.) Moderate water solubility due to amide

Biological Activity

1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one, also known by its CAS number 59175-42-7, is a compound with significant biological interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including cytotoxic effects, receptor interactions, and implications for drug discovery.

  • Molecular Formula : C13H16O
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 59175-42-7

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of various derivatives of tetrahydronaphthalene compounds, including this compound. One notable study isolated several compounds from Olax imbricata, revealing that certain tetrahydronaphthalene derivatives exhibited significant cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (μM)
Compound 1MCF-716.3
Compound 1HepG234.3
Compound 1LU8.0

These findings suggest that tetrahydronaphthalene derivatives may have potential as anticancer agents due to their ability to induce cell death in specific cancer types .

Receptor Interactions

The compound has been studied for its interaction with various biological targets, particularly in the context of neurodegenerative diseases. It is noted that compounds similar to this compound can act on monoamine oxidase B (MAO-B), a critical enzyme involved in dopamine metabolism. Inhibitors of MAO-B are of particular interest for their therapeutic potential in treating Parkinson's disease.

A comparative analysis of various ligands binding to MAO-B indicated that modifications to the tetrahydronaphthalene structure could enhance inhibitory activity. For instance:

LigandBinding Affinity (IC50)
Safinamide21 nM
M3 (Tetrahydronaphthalene derivative)IC50 = 21 nM
M1 (Electron-acceptor substituent)IC50 = 26 nM

This data highlights the potential for optimizing tetrahydronaphthalene derivatives to achieve desired pharmacological effects .

Study on Neurodegenerative Disorders

A comprehensive review explored the role of MAO-B inhibitors in neurodegenerative disorders. The study emphasized that longer exposure to these inhibitors could reduce the need for levodopa and slow disease progression in Parkinson's disease patients. The relevance of tetrahydronaphthalene derivatives in this context was underscored by their structural similarity to known MAO-B inhibitors .

Fragment-Based Drug Discovery

Another significant area of research involves fragment-based drug discovery where small molecules like tetrahydronaphthalene derivatives are screened for their ability to bind specific targets. This approach has accelerated the identification of new therapeutic candidates by leveraging the unique binding properties of compounds like this compound .

Q & A

Q. What are the common synthetic routes for 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one, and what optimization strategies are recommended?

The compound can be synthesized via condensation reactions, such as the modified Nencki method using ZnCl₂ as a catalyst (e.g., refluxing naphthol derivatives with acetic acid) . Advanced routes involve coupling tetrahydronaphthalene scaffolds with ketones or aldehydes under basic conditions (e.g., KOH in ethanol) . Optimization includes solvent selection (polar aprotic solvents enhance yield), temperature control (60–80°C minimizes side reactions), and catalyst screening (ZnCl₂ vs. BF₃·Et₂O for regioselectivity).

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances (e.g., single-crystal studies with R factor < 0.04) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., δ 2.57–2.87 ppm for methylene protons adjacent to the ketone) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 215.18) .
    Cross-validation using IR (C=O stretch ~1700 cm⁻¹) and elemental analysis is recommended.

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

Reported activities include:

  • Antimicrobial : Tested via microdilution assays (MIC ≤ 25 µg/mL against S. aureus) .
  • Receptor modulation : Radioligand binding assays (e.g., NOP receptor affinity, IC₅₀ ~100 nM) .
  • Anti-inflammatory : Inhibition of COX-2 (ELISA-based assays, 40–60% inhibition at 10 µM) .

Advanced Research Questions

Q. What challenges arise in resolving stereochemistry during synthesis, and how are they addressed?

Stereochemical ambiguity in tetrahydronaphthalene derivatives often results from axial chirality. Strategies include:

  • Chiral chromatography (e.g., HPLC with amylose columns) to separate enantiomers .
  • Asymmetric catalysis : Use of (R)-BINAP ligands to control piperidine ring conformation .
  • Crystallographic validation : Single-crystal X-ray studies resolve R/S configurations (e.g., Cahn-Ingold-Prelog priority rules) .

Q. How can researchers address discrepancies between NMR and X-ray data in structural analysis?

Discrepancies (e.g., bond length variations >0.05 Å) may arise from dynamic effects in solution vs. solid-state. Mitigation steps:

  • Variable-temperature NMR to detect conformational flexibility .
  • DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
  • Multi-nuclear NMR : ¹³C DEPT-135 clarifies quaternary carbon environments .

Q. What strategies are effective in designing analogs for specific biological targets (e.g., opioid receptors)?

  • Scaffold hopping : Replace the propan-2-one moiety with indolin-2-one or morpholine rings to enhance receptor selectivity .
  • Pharmacophore modeling : Align ketone and aromatic groups with NOP receptor active sites (docking scores < −8.0 kcal/mol) .
  • ADMET profiling : Optimize logP (2.5–3.5) and PSA (<90 Ų) for blood-brain barrier penetration .

Q. What analytical methods are recommended for detecting impurities in synthetic batches?

  • HPLC-DAD : C18 columns with gradient elution (acetonitrile/water) detect impurities at 0.1% levels .
  • LC-MS/MS : MRM transitions identify trace byproducts (e.g., naphthol derivatives at m/z 145.05) .
  • GC-FID : Monitors residual solvents (e.g., ethanol < 500 ppm) .

Q. How can computational modeling enhance understanding of its reactivity and stability?

  • MD simulations : Assess solvation effects in aqueous/DMSO mixtures (RMSD < 2.0 Å over 100 ns) .
  • QM/MM : Map reaction pathways for ketone reduction (activation energy ~25 kcal/mol) .
  • Hirshfeld surface analysis : Predict crystal packing efficiency (e.g., 75% intermolecular H-bonding) .

Q. What experimental evidence supports or contradicts its reported biological activities?

  • Contradictions : Some studies report antimicrobial activity (MIC 25 µg/mL), while others show no efficacy at ≤50 µg/mL .
    • Resolution : Use standardized CLSI protocols and check for batch-to-batch purity variations .
  • Support : Consistent NOP receptor binding (Kᵢ ~80 nM) across multiple radioligand assays .

Q. What methodologies are used to evaluate its toxicity and environmental impact?

  • Ames test : Assess mutagenicity (≥85% viability at 1 mg/mL) .
  • Daphnia magna assays : EC₅₀ > 10 mg/L for aquatic toxicity .
  • HepG2 cytotoxicity : IC₅₀ values > 50 µM indicate low hepatotoxicity .

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